4-Cyclopentylmorpholine

Description

BenchChem offers high-quality 4-Cyclopentylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopentylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

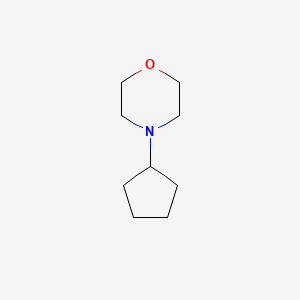

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSGOPRYLPXKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540515 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39198-78-2 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclopentylmorpholine chemical properties

An In-depth Technical Guide to 4-Cyclopentylmorpholine: Properties, Synthesis, and Applications

Executive Summary

4-Cyclopentylmorpholine is a tertiary amine featuring a saturated cyclopentyl group attached to the nitrogen atom of a morpholine ring. This unique combination of a lipophilic cycloalkane and the polar, pharmacologically significant morpholine heterocycle makes it a valuable building block in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characteristics, reactivity, and applications of 4-Cyclopentylmorpholine, intended for researchers and professionals in drug development and chemical sciences.

Introduction: The Morpholine Scaffold in Modern Chemistry

The morpholine ring is a cornerstone in the design of bioactive molecules, present in numerous FDA-approved drugs, particularly within oncology and CNS therapeutic areas.[2] Its prevalence stems from a unique set of physicochemical characteristics: the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine nitrogen provides a basic handle (pKa ≈ 8.7) that can be protonated at physiological pH, improving solubility and bioavailability.[1][2] By functionalizing the nitrogen with a cyclopentyl group, 4-Cyclopentylmorpholine offers a scaffold that balances these favorable aqueous properties with increased lipophilicity, providing a versatile starting point for exploring new chemical space in drug discovery programs.

Physicochemical Properties

The fundamental properties of 4-Cyclopentylmorpholine are summarized below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| IUPAC Name | 4-cyclopentylmorpholine | PubChem[3] |

| CAS Number | 39198-78-2 | PubChem[3] |

| Molecular Formula | C₉H₁₇NO | PubChem[3] |

| Molecular Weight | 155.24 g/mol | PubChem[3] |

| Canonical SMILES | C1CCC(C1)N2CCOCC2 | PubChem[3] |

| InChI Key | WQSGOPRYLPXKNG-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | No data available | - |

| Density | No data available | - |

Synthesis and Purification

The synthesis of 4-Cyclopentylmorpholine is most commonly achieved via the formation of an enamine intermediate followed by reduction, or directly through reductive amination. This is a robust and widely applicable method for creating N-cycloalkyl amines.[4]

Synthetic Pathway: Enamine Formation and Reduction

A well-established method for preparing N-alkylated morpholines involves the reaction of a ketone with morpholine to form an enamine, which is subsequently reduced.[4]

-

Step 1: Enamine Synthesis: Cyclopentanone is reacted with morpholine, typically with acid catalysis (e.g., p-toluenesulfonic acid) in a solvent like toluene. Water is removed azeotropically to drive the reaction to completion, yielding the enamine intermediate, 4-(cyclopent-1-en-1-yl)morpholine (CAS 936-52-7).[4][5]

-

Step 2: Reduction: The resulting enamine is then reduced to the saturated tertiary amine, 4-Cyclopentylmorpholine. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni).

Caption: Synthetic workflow for 4-Cyclopentylmorpholine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with cyclopentanone (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

-

Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure 4-Cyclopentylmorpholine.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 4-Cyclopentylmorpholine.[6] The expected spectral features are outlined below.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals.

-

Morpholine Protons: Two multiplets, integrating to 4 protons each. The protons adjacent to the oxygen (-O-CH₂-) would appear downfield (typically δ 3.6-3.8 ppm), while the protons adjacent to the nitrogen (-N-CH₂-) would appear more upfield (typically δ 2.5-2.8 ppm).[9]

-

Cyclopentyl Protons: A series of overlapping multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) integrating to 10 protons, and a distinct methine proton (-N-CH-) further downfield, integrating to one proton.

-

-

¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the morpholine ring carbons (-O-C- and -N-C-) and three for the cyclopentyl ring carbons, reflecting its symmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of functional groups and the absence of starting materials.[6]

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the cyclopentyl and morpholine rings.

-

C-O-C Stretching: A strong, characteristic absorption around 1115 cm⁻¹ for the ether linkage within the morpholine ring.

-

Absence of Key Bands: Critically, the spectrum should show an absence of a C=C stretch (~1650 cm⁻¹) from the enamine intermediate and the absence of an N-H stretch (~3300 cm⁻¹) from the secondary amine starting material.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155.24).

-

Key Fragments: Common fragmentation pathways would include the loss of the cyclopentyl group or alpha-cleavage of the morpholine ring, leading to characteristic fragment ions.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of 4-Cyclopentylmorpholine is dominated by the lone pair of electrons on the nitrogen atom, making it a moderately strong base and a good nucleophile.[11]

-

Basicity: It readily reacts with acids to form the corresponding morpholinium salts. This property is often exploited to improve water solubility for biological assays.

-

Nucleophilicity: The nitrogen can participate in nucleophilic substitution and addition reactions with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or amides, respectively.

Caption: Core reactivity of 4-Cyclopentylmorpholine.

Stability and Storage

4-Cyclopentylmorpholine is a stable compound under standard conditions. However, like most amines, it is susceptible to oxidation over time and can absorb atmospheric carbon dioxide.

-

Storage: For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Refrigeration is recommended to minimize degradation.[12]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[12]

Safety and Handling

Users should handle 4-Cyclopentylmorpholine in a well-ventilated area, preferably a fume hood.[13][14] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15] Avoid inhalation of vapors and contact with skin and eyes.

Applications in Research and Drug Development

The true value of 4-Cyclopentylmorpholine lies in its application as a molecular scaffold in drug discovery. The morpholine ring is a bioisosteric replacement for other cyclic amines like piperidine or piperazine, offering modulated basicity and improved lipophilicity profiles.[2]

Caption: Role of 4-Cyclopentylmorpholine in Drug Discovery.

-

Pharmacokinetic (PK) Modulation: The morpholine unit is known to enhance metabolic stability and aqueous solubility, while the cyclopentyl group increases lipophilicity (LogP). This balance is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for achieving CNS penetration.[1]

-

Scaffold for Combinatorial Chemistry: As a secondary amine synthon, it serves as a versatile building block for creating large libraries of novel compounds. Techniques like "click chemistry" or parallel synthesis can be used to rapidly diversify the scaffold for high-throughput screening.[16]

-

Lead Optimization: In the lead optimization phase of drug development, chemists often introduce the 4-cyclopentylmorpholine moiety to fine-tune the properties of a promising but flawed lead compound, addressing issues such as poor solubility or rapid metabolism.

Conclusion

4-Cyclopentylmorpholine is more than a simple organic chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its physicochemical properties—stemming from the synergistic combination of the morpholine and cyclopentyl groups—make it an invaluable scaffold for the development of next-generation therapeutics. A thorough understanding of its chemical properties, reactivity, and handling is paramount for any researcher aiming to leverage its full potential in the synthesis of novel and effective pharmaceutical agents.

References

- Smolecule. 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine.

- Matrix Fine Chemicals. 4-(CYCLOPENT-1-EN-1-YL)MORPHOLINE | CAS 936-52-7.

- Pharmaffiliates. CAS No : 936-52-7 | Product Name : 4-(Cyclopent-1-en-1-yl)morpholine.

- BLDpharm. 936-52-7|4-(Cyclopent-1-en-1-yl)morpholine.

- Anax Laboratories. 936-52-7 | 4-(cyclopent-1-en-1-yl)morpholine.

- Parchem. 4-(1-Cyclopenten-1-yl)morpholine (Cas 936-52-7).

- PubChem - NIH. 4-Cyclopentylmorpholine | C9H17NO | CID 13428024.

- ResearchGate. Scheme 1. Synthesis of trans-4,5-Di(morpholin-4-yl)cyclopent-2-enone....

- Fisher Scientific. SAFETY DATA SHEET - 4-(1-Cyclopenten-1-yl)morpholine.

- ChemicalBook. Morpholine, 4-(2-cyclopenten-1-yl)- | 6284-13-5.

- Fisher Scientific. SAFETY DATA SHEET - 4-(1-Cyclohexen-1-yl)morpholine.

- TCI Chemicals. SAFETY DATA SHEET - 1-Morpholino-1-cyclohexene.

- Aldrich. Aldrich A55004 - SAFETY DATA SHEET.

- Google Patents. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.

- PubChem - NIH. 1-Morpholinocyclopentene | C9H15NO | CID 70294.

- Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.

- ChemicalBook. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7.

- Unnamed Source. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.

- Organic Syntheses Procedure. 1-morpholino-1-cyclohexene.

- PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PMC - NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

- ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ChemicalBook. Morpholine: Chemical Properties, Reactivity and Uses.

- PubMed. Recent applications of click chemistry in drug discovery.

- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- PubChem - NIH. 4-[1-(Cyclopenten-1-yl)ethyl]morpholine | C11H19NO | CID.

- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines.

- Chemical Science (RSC Publishing). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation.

- PMC - NIH. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Cyclopentylmorpholine | C9H17NO | CID 13428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemos.de [chemos.de]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyclopentylmorpholine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-cyclopentylmorpholine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the two most prominent and scientifically sound methods for its synthesis: Reductive Amination and Direct N-Alkylation. Each method will be presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide aims to provide not only procedural instructions but also the underlying scientific principles to empower researchers in their synthetic endeavors.

Introduction

Morpholine and its derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1][2] The morpholine ring, with its unique combination of an amine and an ether functional group, often imparts favorable physicochemical properties to drug molecules, such as improved aqueous solubility and metabolic stability. 4-Cyclopentylmorpholine, in particular, serves as a key building block in the synthesis of more complex pharmaceutical intermediates. Its synthesis, therefore, is of significant interest to the drug development community. This guide will provide a detailed exploration of the most effective methods for the preparation of this important compound.

Method 1: Reductive Amination of Morpholine with Cyclopentanone

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] This approach involves the reaction of a carbonyl compound (in this case, cyclopentanone) with an amine (morpholine) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine. This one-pot procedure is often preferred due to its efficiency and operational simplicity.

Mechanistic Rationale

The reaction proceeds in two key stages. The first is the acid-catalyzed formation of an enamine intermediate from the reaction of the secondary amine (morpholine) with the ketone (cyclopentanone). The equilibrium of this reaction is typically driven forward by the removal of water. The subsequent and irreversible step is the reduction of the enamine to the final product, 4-cyclopentylmorpholine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for iminium ions over ketones.

Diagram of the Reductive Amination Pathway

Caption: Reductive amination of cyclopentanone with morpholine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones with morpholine.[4]

Materials:

-

Cyclopentanone

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of cyclopentanone (1.0 eq) and morpholine (1.2 eq) in dichloroethane (DCE) in a round-bottom flask under an inert atmosphere, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-cyclopentylmorpholine.

Method 2: Direct N-Alkylation of Morpholine

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted amines. This method involves the reaction of morpholine, acting as a nucleophile, with an electrophilic cyclopentyl source, such as a cyclopentyl halide (e.g., cyclopentyl bromide).

Mechanistic Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom of the cyclopentyl halide, leading to the displacement of the halide leaving group and the formation of the C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Diagram of the N-Alkylation Pathway

Caption: N-Alkylation of morpholine with cyclopentyl bromide.

Experimental Protocol: N-Alkylation

This protocol is based on general procedures for the N-alkylation of secondary amines with alkyl halides.

Materials:

-

Morpholine

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile in a round-bottom flask, add morpholine (1.2 eq).

-

Add cyclopentyl bromide (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography on silica gel to yield 4-cyclopentylmorpholine.

Data Presentation and Comparison of Methods

| Parameter | Reductive Amination | N-Alkylation |

| Starting Materials | Morpholine, Cyclopentanone | Morpholine, Cyclopentyl Halide |

| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |

| Reaction Type | One-pot, two-step sequence | SN2 substitution |

| Advantages | Milder conditions, readily available starting materials | Simple procedure, high yields |

| Disadvantages | Potential for over-alkylation with some reducing agents | Cyclopentyl halides can be lachrymatory |

| Typical Yields | Moderate to high | High |

Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons on the carbons adjacent to the oxygen atom will appear at a lower field compared to those adjacent to the nitrogen. The cyclopentyl protons will appear as a multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two types of methylene carbons in the morpholine ring (C-O and C-N) and the carbons of the cyclopentyl group.

Conclusion

Both reductive amination and direct N-alkylation represent viable and efficient methods for the synthesis of 4-cyclopentylmorpholine. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The reductive amination route offers the advantage of using a readily available and inexpensive ketone, while the N-alkylation route is a very direct and often high-yielding transformation. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers engaged in the synthesis of this and related morpholine derivatives.

References

-

Organic Syntheses, Coll. Vol. 5, p.869 (1973); Vol. 41, p.93 (1961). (Link: [Link])

-

Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. (Link: [Link])

-

Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. (Link: [Link])

-

Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. (Link: [Link])

-

Králová, P., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. (Link: [Link])

- CN102229582A - Method for synthesizing 4-cyclohexyl morpholine. (Link: )

- Turkish Journal of Chemistry, 34(2), 307-312 (2010).

-

Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. (Link: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (Link: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Morpholinocyclopentene (CAS 936-52-7): A Key Reagent in Modern Organic Synthesis

Executive Summary: This technical guide provides a comprehensive overview of 1-Morpholinocyclopentene (CAS 936-52-7), a pivotal reagent in synthetic organic chemistry. It is crucial to note an important clarification regarding the nomenclature: the provided CAS number, 936-52-7, correctly identifies 1-Morpholinocyclopentene , also known as N-(1-Cyclopenten-1-yl)morpholine, and not 4-Cyclopentylmorpholine. This document will focus exclusively on the correct compound associated with the specified CAS number.

1-Morpholinocyclopentene is an enamine derived from cyclopentanone and morpholine. Its primary utility lies in its function as a potent carbon nucleophile in the Stork Enamine Synthesis, offering a milder and more selective alternative to traditional enolate chemistry for the α-alkylation and α-acylation of ketones. This guide, intended for researchers, chemists, and drug development professionals, details the compound's properties, synthesis, reaction mechanisms, and applications, providing field-proven insights and actionable protocols.

Chemical Identity and Nomenclature

Clarity in chemical identification is paramount for reproducibility and safety in research. The compound corresponding to CAS number 936-52-7 is an enamine, not a saturated alkylamine. Its correct nomenclature and structural identifiers are detailed below.

Table 1: Chemical Identifiers for CAS 936-52-7 [1][2][3][4]

| Identifier | Value |

|---|---|

| CAS Number | 936-52-7 |

| IUPAC Name | 4-(Cyclopent-1-en-1-yl)morpholine |

| Common Synonyms | 1-Morpholinocyclopentene, N-(1-Cyclopenten-1-yl)morpholine, Cyclopentanone morpholine enamine |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Canonical SMILES | C1CC=C(C1)N2CCOCC2 |

| InChI Key | VAPOFMGACKUWCI-UHFFFAOYSA-N |

Physicochemical Properties and Safety Data

Understanding the physical properties and handling requirements is essential for the effective and safe use of 1-Morpholinocyclopentene in a laboratory setting.

Table 2: Physicochemical Properties [2][5]

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 105-106 °C @ 12 mmHg |

| Density | 0.957 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.512 |

| Flash Point | 60 °C (140 °F) - closed cup |

| Storage Temperature | 2-8°C, under inert atmosphere |

Safety Profile: 1-Morpholinocyclopentene is a flammable liquid and requires careful handling. It is an irritant to the skin, eyes, and respiratory system.[1][2][6]

Table 3: GHS Hazard Statements [1]

| Code | Hazard |

|---|---|

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis: The Formation of a Key Nucleophile

1-Morpholinocyclopentene is synthesized via the acid-catalyzed condensation of cyclopentanone with morpholine, a secondary amine.[7][8] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable enamine product.[9][10] The removal of water is critical to drive the equilibrium towards the product, which is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Causality of Experimental Design

The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial; it protonates the carbonyl oxygen of cyclopentanone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the morpholine nitrogen.[11] Toluene is used as the solvent because it forms an azeotrope with water, facilitating its removal and driving the reversible reaction to completion.[12] An excess of the more volatile amine (morpholine) is often used to compensate for its partial removal with the water azeotrope.[12]

Caption: Workflow for the synthesis of 1-Morpholinocyclopentene.

Representative Synthetic Protocol

This protocol is adapted from a standard procedure for enamine synthesis and should be performed by trained personnel with appropriate safety precautions.[12]

-

Setup: Equip a 1-L round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging the Flask: To the flask, add toluene (300 mL), cyclopentanone (1.50 mol), morpholine (1.80 mol), and a catalytic amount of p-toluenesulfonic acid (1.5 g).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until water ceases to be collected.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. Assemble a distillation apparatus. Remove the toluene solvent by distillation at atmospheric pressure.

-

Final Product: Distill the remaining residue under reduced pressure. Collect the fraction boiling at 105–106 °C/12 mmHg to yield pure 1-Morpholinocyclopentene as a colorless liquid. The product is sensitive to hydrolysis and should be stored under an inert atmosphere.[12]

Core Application: The Stork Enamine Synthesis

The primary value of 1-Morpholinocyclopentene lies in its role as a nucleophilic intermediate in the Stork Enamine Synthesis.[13] This powerful C-C bond-forming strategy allows for the selective mono-alkylation or acylation at the α-carbon of a ketone.

Mechanistic Advantage over Enolates

Traditional α-alkylation of ketones requires strong bases (e.g., LDA, NaH) to form an enolate. This process can suffer from side reactions, including poly-alkylation and self-condensation.[14] The Stork enamine approach circumvents these issues:

-

Milder Conditions: The reaction proceeds under neutral or mildly acidic conditions, preserving sensitive functional groups.[14]

-

High Selectivity: Enamine formation favors the less-substituted α-carbon, and the resulting alkylation is highly selective, minimizing poly-alkylation products.[15]

-

Broad Scope: The reaction is effective with a range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors.[13][15]

The overall process involves three key stages: (1) formation of the enamine, (2) nucleophilic attack on an electrophile to form an iminium salt, and (3) acidic hydrolysis to regenerate the carbonyl and yield the final α-substituted ketone.[14]

Caption: The catalytic cycle of Stork Enamine Alkylation.

Application in Pharmaceutical Intermediate Synthesis

1-Morpholinocyclopentene serves as a reagent for synthesizing precursors to pharmacologically active molecules. For instance, it is used to prepare cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, which have shown antagonistic effects against dopamine-induced vasodepression, highlighting its utility in medicinal chemistry.[5][16] In another documented application, it serves as the nucleophile in a Michael-Stork addition to allenyl ketones and esters.[17]

Analytical and Quality Control

Ensuring the purity and identity of 1-Morpholinocyclopentene is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of volatile amines like 1-Morpholinocyclopentene.

Representative GC-FID Protocol: This is a general method and may require optimization for specific instrumentation.[18]

-

Sample Preparation: Prepare a dilute solution of 1-Morpholinocyclopentene in a suitable solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for amine analysis (e.g., a base-deactivated column).

-

GC Conditions:

-

Inlet: Multi-mode inlet in pulsed splitless mode.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial Oven Temp: 60 °C, hold for 1 min.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 min.

-

-

Detector Temp: 280 °C.

-

-

Analysis: Inject the sample and integrate the resulting peaks. Purity is determined by the area percent of the main product peak relative to any impurities.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the enamine. Look for the disappearance of the strong C=O stretch from the starting ketone (around 1740 cm⁻¹) and the appearance of a characteristic C=C stretch for the enamine (around 1650-1600 cm⁻¹).[1][3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 153, confirming the molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl proton on the cyclopentene ring, as well as signals for the morpholine and cyclopentene methylene groups. ¹³C NMR will show the key C=C signals of the enamine functional group.

Conclusion

1-Morpholinocyclopentene (CAS 936-52-7) is a valuable and versatile reagent, not merely a simple building block. As the archetypal enamine for the Stork synthesis, it provides chemists with a reliable and mild method for the selective formation of carbon-carbon bonds at the α-position of a five-membered ring. Its utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. [Link]

-

Wikipedia. (2023). Enamine. [Link]

-

Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]

-

Wikipedia. (2023). Stork enamine alkylation. [Link]

-

OSHA. (2003). Morpholine (Method PV2123). [Link]

-

NROChemistry. (n.d.). Stork Enamine Synthesis. [Link]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

-

Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]

-

Hsung, R. P., et al. (2005). Michael−Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. The Journal of Organic Chemistry, 70(19), 7793–7796. [Link]

-

Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene. Organic Syntheses, 41, 65. [Link]

-

The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70294, 1-Morpholinocyclopentene. [Link]

-

National Institute of Standards and Technology. (n.d.). N-(1-Cyclopenten-1-yl)-morpholine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). N-(1-Cyclopenten-1-yl)-morpholine. NIST Chemistry WebBook, SRD 69. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

Sources

- 1. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Morpholinocyclopentene 96 936-52-7 [sigmaaldrich.com]

- 3. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 4. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 5. N-(1-Cyclopenten-1-yl)morpholine CAS#: 936-52-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enamine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 14. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 16. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]

- 17. wise.fau.edu [wise.fau.edu]

- 18. osha.gov [osha.gov]

An In-depth Technical Guide to the Structure Elucidation of N-(1-Cyclopenten-1-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of N-(1-Cyclopenten-1-yl)morpholine, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis and spectroscopic characterization of this enamine. We will explore the causal relationships behind experimental choices and present self-validating protocols for a thorough structural analysis, grounded in authoritative references.

Introduction and Significance

N-(1-Cyclopenten-1-yl)morpholine, also known as 1-morpholinocyclopentene, is a widely utilized enamine in organic synthesis.[1][2] Its significance stems from its role as a nucleophilic intermediate in the Stork enamine alkylation and acylation reactions, which offer a mild and efficient alternative to traditional enolate chemistry for the formation of carbon-carbon bonds.[3] The controlled reactivity of enamines like N-(1-Cyclopenten-1-yl)morpholine allows for the selective functionalization of ketones and aldehydes at the α-position, a critical transformation in the synthesis of complex organic molecules and pharmacologically active compounds.[4][5] A precise understanding of its structure is paramount for predicting its reactivity and ensuring the desired outcomes in multi-step syntheses.

Molecular Formula: C₉H₁₅NO[1][2] Molecular Weight: 153.22 g/mol [1][2] CAS Registry Number: 936-52-7[1][2]

This guide will systematically detail the synthesis and the multi-faceted spectroscopic analysis required to unequivocally confirm the structure of N-(1-Cyclopenten-1-yl)morpholine.

Synthesis via Stork Enamine Reaction

The most common and efficient method for the preparation of N-(1-Cyclopenten-1-yl)morpholine is the Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclopentanone with morpholine.[6] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Reaction Mechanism

The mechanism proceeds through a series of well-defined steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Morpholine: The nitrogen atom of morpholine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, converting the hydroxyl group into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.

-

Deprotonation: A base (typically another molecule of morpholine or the solvent) removes a proton from the α-carbon, leading to the formation of the stable enamine product and regeneration of the acid catalyst.

Experimental Protocol: Synthesis of N-(1-Cyclopenten-1-yl)morpholine

-

Reagents and Equipment:

-

Cyclopentanone

-

Morpholine

-

Toluene (or a similar azeotroping solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure N-(1-Cyclopenten-1-yl)morpholine as a colorless to light yellow liquid.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(1-Cyclopenten-1-yl)morpholine.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of N-(1-Cyclopenten-1-yl)morpholine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-(1-Cyclopenten-1-yl)morpholine, the key diagnostic absorption bands are characteristic of an enamine.

-

C=C Stretch: A strong absorption band is expected in the region of 1650-1600 cm⁻¹ corresponding to the C=C double bond of the enamine.[7] This is a key indicator of the enamine functionality.

-

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1335-1250 cm⁻¹ range for aromatic amines and 1250-1020 cm⁻¹ for aliphatic amines.[8] For this enamine, a strong band is expected in the vinylic C-N stretch region.

-

C-H Stretches: Absorption bands corresponding to sp² C-H stretching of the vinylic proton will be observed just above 3000 cm⁻¹, while sp³ C-H stretches of the cyclopentene and morpholine rings will appear just below 3000 cm⁻¹.

-

Absence of N-H Stretch: As N-(1-Cyclopenten-1-yl)morpholine is a tertiary amine, there will be no N-H stretching vibrations in the 3500-3300 cm⁻¹ region.[5][9][10]

-

Absence of C=O Stretch: The absence of a strong absorption band around 1715 cm⁻¹ confirms the complete conversion of the starting material, cyclopentanone.[9]

The NIST WebBook provides a reference gas-phase IR spectrum for N-(1-Cyclopenten-1-yl)-morpholine which can be used for comparison.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, publicly available, peer-reviewed spectra for N-(1-Cyclopenten-1-yl)morpholine are not readily found in the initial search, its expected ¹H and ¹³C NMR spectra can be predicted based on the known chemical shifts of similar structures. PubChem indicates the existence of ¹H and ¹³C NMR spectra for this compound, which can be accessed through SpectraBase.[7] A 1975 study on the carbon-13 NMR of enamines, including those derived from cyclopentanone, provides a strong basis for our predictions.[4]

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the vinylic, cyclopentenyl, and morpholine protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic Proton (C=CH) | ~4.5 - 5.0 | Triplet (t) | 1H |

| Morpholine Protons (-N-CH₂-) | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | 4H |

| Morpholine Protons (-O-CH₂-) | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H |

| Allylic Protons (-C=C-CH₂-) | ~2.2 - 2.5 | Multiplet (m) | 4H |

| Homoallylic Protons (-CH₂-CH₂-CH₂-) | ~1.8 - 2.1 | Quintet (quint) | 2H |

Causality Behind Chemical Shifts:

-

The vinylic proton is deshielded due to its sp² hybridization and the electron-donating effect of the nitrogen atom, placing it in the downfield region.

-

The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen due to the higher electronegativity of oxygen.[11][12]

-

The allylic protons are deshielded by the adjacent double bond.

3.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Vinylic Carbon (C=C-N) | ~140 - 150 |

| Vinylic Carbon (C=CH) | ~95 - 105 |

| Morpholine Carbons (-N-CH₂-) | ~48 - 52 |

| Morpholine Carbons (-O-CH₂-) | ~65 - 70 |

| Allylic Carbon (-C=C-CH₂-) | ~30 - 35 |

| Homoallylic Carbon (-CH₂-CH₂-CH₂-) | ~20 - 25 |

Causality Behind Chemical Shifts:

-

The vinylic carbon attached to the nitrogen is significantly downfield due to the direct attachment of the electronegative nitrogen atom.

-

The other vinylic carbon is upfield relative to a typical alkene due to the electron-donating resonance effect of the nitrogen lone pair.

-

The morpholine carbons adjacent to oxygen are deshielded and appear at a lower field than those adjacent to the nitrogen.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of N-(1-Cyclopenten-1-yl)morpholine will show a molecular ion peak at m/z = 153, corresponding to its molecular weight.[1][2] The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[5]

-

Fragmentation Pattern: Enamines typically undergo α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken. This results in the formation of a resonance-stabilized cation. For N-(1-Cyclopenten-1-yl)morpholine, characteristic fragmentation patterns would involve the loss of fragments from the cyclopentene and morpholine rings. The NIST WebBook provides a reference EI mass spectrum for this compound.[8]

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic elucidation of N-(1-Cyclopenten-1-yl)morpholine.

Conclusion

The structural elucidation of N-(1-Cyclopenten-1-yl)morpholine is a systematic process that begins with its synthesis via the Stork enamine reaction and is completed through a comprehensive analysis of its spectroscopic data. Each analytical technique—IR, NMR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. By carefully interpreting the data from these methods, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring its effective application in the development of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Carbon‐13 NMR study of enamines and enamino ketones. A direct observation of the conformation of the 2‐methylcyclohexanone enamine tautomers (1975) | Dirk Tourwé | 40 Citations [scispace.com]

- 5. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 11. benchchem.com [benchchem.com]

- 12. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 4-Cyclopentylmorpholine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and complex molecular architectures is a testament to its favorable physicochemical and metabolic properties. This guide focuses on a specific, yet highly valuable derivative: 4-Cyclopentylmorpholine . We will delve into its core chemical attributes, synthesis, and burgeoning applications, providing a technical resource for researchers leveraging this compound in their work.

The incorporation of a cyclopentyl group onto the morpholine nitrogen introduces a unique combination of lipophilicity and conformational rigidity. This can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile, making 4-Cyclopentylmorpholine a valuable building block in the design of novel therapeutics and functional materials.[2]

Core Molecular Attributes

4-Cyclopentylmorpholine is a tertiary amine characterized by a morpholine ring N-substituted with a cyclopentyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [3] |

| Molecular Weight | 155.24 g/mol | [3] |

| CAS Number | 39198-78-2 | [3] |

| IUPAC Name | 4-cyclopentylmorpholine | [3] |

| Canonical SMILES | C1CCC(C1)N2CCOCC2 | [3] |

| InChI Key | WQSGOPRYLPXKNG-UHFFFAOYSA-N | [3] |

Chemical Structure

Caption: 2D structure of 4-Cyclopentylmorpholine.

Synthesis of 4-Cyclopentylmorpholine

The most direct and industrially scalable method for the synthesis of 4-Cyclopentylmorpholine is through reductive amination . This cornerstone reaction in organic chemistry involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[4] In this case, morpholine is reacted with cyclopentanone.

The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Generalized Reductive Amination Protocol

This protocol is a representative procedure for the synthesis of N-alkylated amines and can be adapted for the specific synthesis of 4-Cyclopentylmorpholine.

Materials:

-

Cyclopentanone

-

Morpholine

-

Sodium triacetoxyborohydride (STAB) or a similar reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in DCM, add morpholine (1.0-1.2 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the reducing agent slurry to the reaction mixture. Control the addition rate to manage any exotherm.

-

Stir the reaction at room temperature until completion (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure 4-Cyclopentylmorpholine.

Caption: Workflow for the synthesis of 4-Cyclopentylmorpholine via reductive amination.

Applications in Research and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] 4-Cyclopentylmorpholine serves as a valuable building block for introducing this beneficial fragment along with a lipophilic cyclopentyl group.

Role as a Synthetic Building Block

4-Cyclopentylmorpholine can be utilized in a variety of chemical transformations, primarily leveraging the nucleophilicity of the morpholine nitrogen. However, in its final form, it acts as a key substituent in larger molecules. Its incorporation can be crucial in modulating the structure-activity relationship (SAR) of a compound series. The cyclopentyl group can provide an optimal hydrophobic interaction with a target protein, while the morpholine ring can engage in hydrogen bonding or improve solubility.

While specific drugs containing the 4-cyclopentylmorpholine fragment are not prominently documented, its structural motif is representative of those found in a range of biologically active compounds, including:

-

CNS Agents: The physicochemical properties of the morpholine ring can aid in blood-brain barrier penetration.

-

Anticancer Agents: Many kinase inhibitors incorporate morpholine to improve their drug-like properties.

-

Anti-infective Agents: The morpholine ring is a key component of the antibiotic linezolid.

The use of 4-cyclopentylmorpholine allows for the systematic exploration of the chemical space around a lead compound, where the cyclopentyl group can probe hydrophobic pockets within a biological target.

Caption: The role of 4-Cyclopentylmorpholine in drug discovery.

Safety and Handling

General Hazards:

-

Skin and Eye Irritation: Similar to other amines, 4-Cyclopentylmorpholine is expected to be an irritant to the skin and eyes. Prolonged contact may cause burns.[5][6][7]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[8]

-

Flammability: While not highly flammable, it may be combustible.[8]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[5]

Conclusion

4-Cyclopentylmorpholine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a proven pharmacophoric scaffold (morpholine) and a lipophilic, conformationally constrained moiety (cyclopentyl) makes it an attractive component for the design of new molecules with tailored properties. Understanding its synthesis, reactivity, and safe handling is crucial for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Cyclopentylmorpholine | C9H17NO | CID 13428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Cyclopentylmorpholine

Introduction

4-Cyclopentylmorpholine is a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. As with any novel compound, a thorough characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide offers an in-depth analysis of the expected spectroscopic data for 4-Cyclopentylmorpholine, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The principles behind data acquisition and interpretation are discussed, providing a framework for researchers to understand and predict the spectroscopic features of this molecule and related N-alkylated morpholine derivatives.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the structure of 4-Cyclopentylmorpholine. The molecule consists of a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The nitrogen atom is substituted with a cyclopentyl group.

Caption: Predicted EI-MS fragmentation of 4-Cyclopentylmorpholine.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Cyclopentylmorpholine. By understanding the principles of IR, NMR, and Mass Spectrometry and by comparing the predicted data with experimentally obtained spectra, researchers can confidently confirm the structure and purity of this compound. The provided rationales and references offer a solid foundation for the interpretation of spectroscopic data for this and other related morpholine derivatives, facilitating their application in drug discovery and chemical synthesis.

References

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

-

IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

-

ResearchGate. The derivatization reaction of morpholine. Available at: [Link]

-

Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Available at: [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... Available at: [Link]

-

PubChem. Morpholine. Available at: [Link]

-

ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available at: [Link]

-

SpectraBase. 4-(1-Cyclopenten-1-yl)morpholine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

MDPI. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Available at: [Link]

-

SpectraBase. N-(2-Phenylethyl)-morpholine. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. Available at: [Link]

-

NIST WebBook. N-Ethylmorpholine. Available at: [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

NIST WebBook. N-(1-Cyclopenten-1-yl)-morpholine. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]

-

ResearchGate. Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Available at: [Link]

-

CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Available at: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

PubChem. Morpholine, 4-(1-cyclohexen-1-yl)-. Available at: [Link]

-

European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

1H NMR spectrum of 4-Cyclopentylmorpholine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclopentylmorpholine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed theoretical analysis of the proton (¹H) NMR spectrum of 4-Cyclopentylmorpholine. As a saturated heterocyclic compound, its spectrum is a rich tapestry of chemical shifts and spin-spin coupling patterns that reveal the precise arrangement of its constituent atoms. This document serves as a technical resource for researchers and drug development professionals, deconstructing the spectrum by examining the distinct contributions of the morpholine and cyclopentyl moieties. We will explore the underlying principles governing the chemical environment of each proton, predict their resonance frequencies and splitting patterns, and provide a robust experimental framework for acquiring high-quality spectral data.

The Structural Landscape of 4-Cyclopentylmorpholine

4-Cyclopentylmorpholine is a tertiary amine featuring a saturated six-membered morpholine ring N-substituted with a five-membered cyclopentyl group. The structural characterization by ¹H NMR is not trivial; the spectrum arises from several sets of chemically non-equivalent protons distributed across both ring systems. Understanding the spectrum requires a systematic evaluation of each unique proton environment.

The molecule's structure breaks down into two key components for NMR analysis:

-

The Morpholine Ring: A chair-like conformation with four methylene (CH₂) groups. The heteroatoms (Oxygen and Nitrogen) create distinct electronic environments.

-

The Cyclopentyl Substituent: A non-planar aliphatic ring attached via a C-N bond. The point of attachment breaks the ring's symmetry, rendering most of its protons non-equivalent.

The first step in a rigorous analysis is to identify and label the unique proton sets, as shown in the diagram below.

Caption: Molecular structure with key proton groups labeled for NMR analysis.

Deconstructing the Spectrum: The Morpholine Moiety

The morpholine ring adopts a chair conformation in solution.[1][2] This conformational preference, combined with the influence of the nitrogen and oxygen atoms, dictates the chemical shifts and appearance of its eight protons.

Protons Adjacent to Oxygen (H-2, H-6)

The four protons of the two methylene groups adjacent to the oxygen atom (labeled H-2 and H-6) are in the most electron-poor environment within the morpholine ring. The high electronegativity of oxygen exerts a powerful inductive deshielding effect, pulling electron density away from the neighboring protons.

-

Predicted Chemical Shift: This deshielding causes the signal to appear significantly downfield. Based on spectral data for unsubstituted morpholine and its derivatives, this signal is expected in the range of δ 3.6 - 3.8 ppm .[3]

-

Splitting Pattern: Each of these CH₂ groups is adjacent to a CH₂ group on the other side of the nitrogen (H-3, H-5). According to the basic n+1 rule, where n=2, a triplet would be expected.[4] In practice, due to the fixed chair conformation, the signal often appears as a complex multiplet that can be approximated as a triplet.[5] This complexity arises because the axial and equatorial protons are technically non-equivalent, leading to more intricate coupling, often analyzed as an AA'XX' system.[5]

Protons Adjacent to Nitrogen (H-3, H-5)

The four protons of the methylene groups adjacent to the nitrogen atom (H-3, H-5) are also deshielded, but less so than their counterparts near the oxygen. Nitrogen is less electronegative than oxygen, resulting in a smaller inductive effect.

-

Predicted Chemical Shift: These protons resonate upfield relative to the H-2/H-6 protons. Their signal is typically found in the range of δ 2.4 - 2.7 ppm .[3][6]

-

Splitting Pattern: Similar to the H-2/H-6 protons, these CH₂ groups are adjacent to the CH₂ groups next to the oxygen. Therefore, their signal is also expected to be a triplet-like multiplet due to coupling with the H-2/H-6 protons.

Deconstructing the Spectrum: The Cyclopentyl Moiety

While unsubstituted cyclopentane gives a single sharp peak around δ 1.5 ppm due to the rapid conformational averaging that makes all ten protons equivalent, attaching the ring to the morpholine nitrogen breaks this symmetry entirely.[4][7]

The Methine Proton (H-1')

The lone proton on the carbon directly bonded to the morpholine nitrogen (H-1') is in a unique chemical environment.

-

Predicted Chemical Shift: This proton is directly influenced by the electron-withdrawing nitrogen atom, causing it to be the most downfield of all the cyclopentyl protons. Its signal is expected to appear as a distinct multiplet, likely in the range of δ 2.5 - 3.0 ppm , potentially overlapping with the N-CH₂ signals of the morpholine ring.

-

Splitting Pattern: The H-1' proton is coupled to the four protons on the two adjacent carbons (C-2' and C-5'). This would theoretically lead to a complex multiplet, often appearing as a quintet or a multiplet of multiplets.

The Methylene Protons (H-2' to H-5')

The remaining eight protons on the cyclopentyl ring are diastereotopic and chemically non-equivalent. They are generally shielded compared to the morpholine protons and the H-1' proton.

-

Predicted Chemical Shift: These protons will produce a broad, complex, and overlapping series of multiplets in the aliphatic region of the spectrum, typically between δ 1.2 - 2.0 ppm .[8] It is often difficult to resolve individual signals within this region without advanced 2D NMR techniques.

-

Splitting Pattern: The signals will be highly complex due to extensive geminal (²J) and vicinal (³J) coupling between all non-equivalent neighboring protons.[9]

Predicted ¹H NMR Data Summary and Coupling Network

The combination of these individual parts gives the complete, predictable ¹H NMR spectrum. The integration of each signal region will correspond to the number of protons it represents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (Morpholine O-CH ₂) | 3.6 – 3.8 | Multiplet (triplet-like) | 4H |

| H-1' (Cyclopentyl N-CH ) | 2.5 – 3.0 | Multiplet | 1H |

| H-3, H-5 (Morpholine N-CH ₂) | 2.4 – 2.7 | Multiplet (triplet-like) | 4H |

| H-2', H-3', H-4', H-5' (Cyclopentyl CH ₂) | 1.2 – 2.0 | Overlapping Multiplets | 8H |

The connectivity between these proton groups can be visualized through their spin-spin coupling interactions.

Caption: Diagram of major proton coupling relationships in 4-Cyclopentylmorpholine.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol provides a self-validating workflow for reliable data collection.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 4-Cyclopentylmorpholine directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and single residual peak at δ ~7.26 ppm.[4]

-

Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS). TMS is the standard reference for ¹H NMR, with its signal defined as δ 0.0 ppm.[4]

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for sharp peaks and resolving fine coupling.

-

Standard ¹H Experiment Parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds, to allow for full magnetization recovery between scans.

-

Number of Scans: 8-16 scans, to improve the signal-to-noise ratio.

-

-

Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum manually or automatically. Integrate all signals and calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

Caption: A step-by-step workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-Cyclopentylmorpholine is a definitive fingerprint of its molecular structure. It is characterized by four primary regions of interest: two distinct multiplets for the morpholine protons adjacent to oxygen (δ ~3.7 ppm) and nitrogen (δ ~2.5 ppm), a unique downfield multiplet for the cyclopentyl methine proton (δ ~2.7 ppm), and a complex upfield region of overlapping multiplets for the remaining cyclopentyl methylene protons (δ ~1.2-2.0 ppm). A thorough understanding of these features, grounded in the principles of chemical shielding and spin-spin coupling, allows for unambiguous structural verification and purity assessment, making ¹H NMR an essential tool for any scientist working with this compound.

References

-

Doc Brown's Chemistry. (n.d.). Cyclopentane H-1 proton NMR spectrum. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

Taylor & Francis Online. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

YouTube. (2023, July 14). HNMR spectroscopy practical problems #Spectra of Cyclopentane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

ResearchGate. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2001). Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure. Retrieved from [Link]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ACD/Labs. (2023, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]